Oxyprothepin 5,8-disulfide

Übersicht

Beschreibung

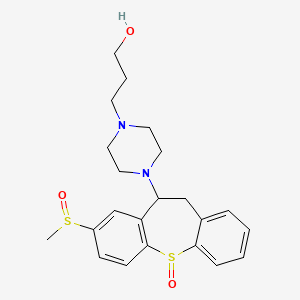

Oxyprothepin 5,8-disulfide is a chemical compound with the molecular formula C22H28N2O3S2 and a molecular weight of 432.6 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . The compound is known for its unique structural features, which include a disulfide bond and a piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxyprothepin 5,8-disulfide can be synthesized through various methods involving the formation of disulfide bonds. One common method involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . Another method involves the use of thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C .

Industrial Production Methods: Industrial production of disulfides, including this compound, often involves the oxidation of thiols. Thiols are typically prepared from their corresponding alkyl halides, and the oxidation process can be carried out using various oxidizing agents such as molecular oxygen, manganese dioxide (MnO2), or barium manganate (BaMnO4) .

Analyse Chemischer Reaktionen

Types of Reactions: Oxyprothepin 5,8-disulfide undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Oxyprothepin 5,8-disulfide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by detailed data tables and case studies.

Antipsychotic Properties

This compound has been evaluated for its effectiveness in managing symptoms of schizophrenia and other psychotic disorders. Clinical studies have indicated that it exhibits neuroleptic-like activity comparable to established antipsychotics such as chlorpromazine.

Case Study: Neuroleptic Activity

A study demonstrated that oxyprothepin derivatives showed significant efficacy in reducing catalepsy in animal models, indicating potential as a treatment for psychotic disorders. The compound's ability to modulate dopaminergic pathways has been highlighted as a mechanism for its therapeutic effects .

Analgesic and Tranquilizing Effects

Research has explored the analgesic properties of this compound, suggesting it may also possess tranquilizing effects. This dual action makes it a candidate for combination therapies aimed at managing both pain and anxiety.

Data Table: Analgesic Activity Comparison

Research in Nucleic Acid Metabolism

Oxyprothepin derivatives have been investigated for their role in nucleic acid metabolism, particularly in the context of cancer research. The compound's mechanism of action involves the inhibition of enzymes critical to nucleic acid synthesis, making it a potential candidate for chemotherapeutic applications.

Case Study: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell proliferation by disrupting nucleotide synthesis pathways. This suggests its potential utility as an adjunct therapy in cancer treatment .

Wirkmechanismus

The mechanism of action of Oxyprothepin 5,8-disulfide involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein structure . Additionally, the compound may act as an oxidizing or reducing agent, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Disulfiram: A well-known disulfide compound used in the treatment of alcohol addiction.

Cystamine: Another disulfide compound used in various biochemical applications.

Dithiothreitol (DTT): A reducing agent commonly used to cleave disulfide bonds in proteins.

Uniqueness of Oxyprothepin 5,8-disulfide: this compound is unique due to its specific structural features, including the presence of a piperazine ring and a disulfide bond. These features make it particularly useful in studies involving protein folding and stabilization, as well as in the synthesis of complex organic molecules .

Biologische Aktivität

Oxyprothepin 5,8-disulfide is a compound of significant interest due to its biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, effects on different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a disulfide bond that plays a critical role in its structural stability and biological function. Disulfide bonds are known to contribute to the rigidity and conformation of polypeptides, which can influence their interaction with biological targets. The stability of these bonds is crucial in reducing environments where they may undergo cleavage, potentially leading to loss of activity .

The biological activity of Oxyprothepin is primarily attributed to its interaction with various receptors and enzymes:

- Antioxidant Activity : Disulfides like Oxyprothepin can act as antioxidants by modulating oxidative stress within cells. Studies have shown that certain disulfides can inhibit lipid peroxidation in brain homogenates, suggesting protective effects against oxidative damage .

- Antimicrobial Properties : Research indicates that Oxyprothepin may exhibit antimicrobial activity by disrupting cellular processes in bacteria. It has been shown to modify thiol-containing proteins in pathogens such as Pseudomonas aeruginosa, leading to decreased glutathione levels and subsequent microbial inactivation .

- Cytotoxic Effects : At higher concentrations, compounds similar to Oxyprothepin have demonstrated cytotoxicity towards cancer cell lines by inducing apoptosis through the accumulation of reactive oxygen species (ROS) .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant properties of various disulfides, Oxyprothepin was shown to significantly reduce oxidative damage in brain lipids when tested against hydrogen peroxide-induced hemolysis. The results indicated that certain derivatives exhibited comparable protective effects to established antioxidants like Trolox .

Case Study 2: Antimicrobial Efficacy

Oxyprothepin's antimicrobial properties were assessed against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent . This study highlights the importance of disulfide bonds in enhancing the efficacy of antimicrobial peptides.

Eigenschaften

IUPAC Name |

3-[4-(3-methylsulfinyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S2/c1-28(26)18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)29(22)27)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARRSOBQHUTGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3CC2N4CCN(CC4)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962069 | |

| Record name | 11-[4-(3-Hydroxypropyl)piperazin-1-yl]-2-(methanesulfinyl)-10,11-dihydro-5H-5lambda~4~-dibenzo[b,f]thiepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41931-98-0 | |

| Record name | 1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfinyl)dibenzo(b,f)thiepin-10-yl)-, S-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-[4-(3-Hydroxypropyl)piperazin-1-yl]-2-(methanesulfinyl)-10,11-dihydro-5H-5lambda~4~-dibenzo[b,f]thiepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.